methyl 3-fluoropiperidine-3-carboxylate hydrochloride
Description
Properties
CAS No. |
2639423-51-9 |
|---|---|
Molecular Formula |
C7H13ClFNO2 |
Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl 3-fluoropiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)3-2-4-9-5-7;/h9H,2-5H2,1H3;1H |
InChI Key |
OAJBDGALARKWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCNC1)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A widely adopted method involves introducing fluorine at the 3-position of the piperidine ring through diazotization of an amino precursor, followed by fluorination via the Schiemann reaction. This approach mirrors methodologies used in synthesizing fluorinated pyridine derivatives.
Synthesis of Methyl 3-Aminopiperidine-3-Carboxylate
The process begins with the preparation of methyl 3-aminopiperidine-3-carboxylate. Starting from 3-methyl-2-pyridinecarboxylic acid, esterification is achieved using acetyl chloride in methanol at 0°C. The amino group is introduced via nitration and subsequent reduction, though specific steps for piperidine systems require adaptation to avoid ring saturation.
Diazotization and Fluorination
The amino intermediate is treated with sodium nitrite (NaNO₂) in the presence of hydrofluoric acid (HF) and potassium fluoride (KF) under ice-cooled conditions. The reaction proceeds via diazonium salt formation, with fluorine displacing the diazo group. Key parameters include:
-
Temperature : Maintained below 10°C to prevent diazonium decomposition.
-
Reagent Ratios : Excess HF ensures complete fluorination, while KF mitigates HF’s corrosivity.
-
Workup : Neutralization with sodium carbonate (pH 7) and extraction with dichloromethane yields the crude product, which is purified via column chromatography.
Yield : 90–95% (based on analogous pyridine systems).
Nucleophilic Fluorination of Piperidine Derivatives
Displacement of Leaving Groups
This method employs nucleophilic substitution (SN2) to replace a leaving group (e.g., hydroxyl or chloride) at the 3-position with fluoride.
Synthesis of Methyl 3-Hydroxypiperidine-3-Carboxylate
The hydroxylated precursor is synthesized via oxidation or hydroxylation of a piperidine derivative. For instance, epoxidation of a conjugated diene followed by acid-mediated ring-opening could yield the hydroxyl group.
Fluorination Using Deoxofluor Reagents
Deoxofluor agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST (diethylaminosulfur trifluoride) convert hydroxyl groups to fluorine. Reaction conditions include:
-
Solvent : Dichloromethane or THF.
-
Temperature : −20°C to room temperature.
Yield : 70–85% (estimated from analogous reactions).
Ring-Closing Metathesis with Fluorinated Building Blocks
Cyclization of Fluorinated Esters
This approach constructs the piperidine ring from fluorinated precursors, avoiding post-synthetic fluorination. A representative strategy involves:
Synthesis of Fluorinated Diketones
Fluorinated diketones, such as 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione, are prepared via condensation of fluoroacetyl halides with enamine derivatives.
Piperidine Ring Formation
The diketone undergoes cyclization with methylhydrazine, forming the pyrazole intermediate, which is subsequently oxidized and decarboxylated to yield the target piperidine.
Key Advantages :
-
Atom Economy : High due to in situ fluorine incorporation.
Yield : 86–90% (reported for pyrazole intermediates).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Challenges |
|---|---|---|---|---|
| Diazotization/Schiemann | 90–95 | ≥95 | NaNO₂, HF, KF | Handling HF; temperature control |
| Nucleophilic Fluorination | 70–85 | ≥90 | Deoxo-Fluor®, DAST | Moisture sensitivity; side reactions |
| Ring-Closing Metathesis | 86–90 | ≥95 | Fluoroacetyl halides, hydrazine | Multi-step synthesis; intermediate purification |
Optimization and Industrial Considerations
Reaction Condition Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions:
-
Hydroxyl Substitution : Reacts with aqueous NaOH at 80°C to yield methyl 3-hydroxypiperidine-3-carboxylate, followed by acid workup to isolate the product .
-
Ammonolysis : Treatment with ammonia in ethanol at 60°C produces methyl 3-aminopiperidine-3-carboxylate, with the reaction proceeding via an SN2 mechanism .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C, 6h | Methyl 3-hydroxypiperidine-3-carboxylate | 72% | |
| Ammonolysis | NH₃/EtOH, 60°C, 12h | Methyl 3-aminopiperidine-3-carboxylate | 65% |
Ester Hydrolysis and Functionalization
The methyl ester group is susceptible to hydrolysis:
-
Acidic Hydrolysis : HCl (6M) at reflux for 8 hours cleaves the ester to form 3-fluoropiperidine-3-carboxylic acid hydrochloride .
-
Enzymatic Hydrolysis : Lipase-mediated hydrolysis in phosphate buffer (pH 7.4) selectively yields the (R)-enantiomer with 88% ee .
Reduction and Ring Functionalization
The piperidine ring participates in reductive and alkylation reactions:
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the ring’s double bonds (if present) but leaves the fluorine and ester groups intact .
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .
Condensation and Cyclization Reactions
The ester and amine groups enable cyclization:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated esters .
-
Intramolecular Cyclization : Under basic conditions, forms bicyclic lactams via nucleophilic attack of the amine on the ester carbonyl .
Fluorine-Specific Reactivity
The fluorine atom influences electronic and steric properties:
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Discovery and Development
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of biologically active compounds. The introduction of fluorine into piperidine derivatives can enhance their pharmacological properties, such as potency and selectivity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
1.2 Case Studies
- Anticancer Agents : Research indicates that fluorinated piperidine derivatives can effectively inhibit specific cancer cell lines. For instance, the incorporation of a fluorine atom at the 3-position of the piperidine ring has been shown to enhance the activity of certain anticancer agents by improving their interaction with target proteins .
- Neurological Disorders : Compounds based on the piperidine scaffold have been explored for their potential in treating neurological disorders, including depression and anxiety. The unique electronic properties imparted by fluorine may contribute to the modulation of neurotransmitter systems .
Organic Synthesis
2.1 Synthetic Utility
this compound is utilized in various synthetic methodologies, particularly in the formation of complex organic molecules. Its ability to participate in reactions such as nucleophilic substitutions and cycloadditions makes it a versatile building block for synthesizing diverse chemical entities .
2.2 Notable Synthetic Pathways
- Pd-Catalyzed Annulation : A recent study highlights a Pd-catalyzed [4 + 2] annulation approach that utilizes this compound to create functionalized piperidines with high diastereoselectivity. This method allows for the rapid assembly of piperidine cores equipped with various functional groups, facilitating further derivatization .
- Chemoselective Reductions : The compound has been employed in chemoselective reduction reactions, leading to the formation of saturated piperidines with high yields. Such transformations are crucial in developing complex pharmaceutical agents .
Applications in Agrochemicals and Materials Science
3.1 Agrochemical Applications
Fluorinated compounds are increasingly important in agrochemistry due to their enhanced biological activity against pests and diseases. This compound can be utilized as a precursor for developing agrochemical agents that exhibit improved efficacy and reduced environmental impact .
3.2 Materials Science
In materials science, fluorinated piperidines are being explored for their potential use in developing new materials with specific properties, such as increased hydrophobicity or enhanced thermal stability. This compound's unique characteristics make it suitable for creating advanced materials used in coatings and polymers .
Data Summary Table
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Improved potency and selectivity |
| Neurological disorder treatments | Enhanced interaction with neurotransmitters | |
| Organic Synthesis | Pd-catalyzed annulation | High diastereoselectivity |
| Chemoselective reductions | High yield formation of saturated piperidines | |
| Agrochemicals | Development of pest control agents | Improved efficacy |
| Materials Science | Creation of advanced materials | Specific properties like hydrophobicity |
Mechanism of Action
The mechanism of action of methyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties of methyl 3-fluoropiperidine-3-carboxylate hydrochloride and its analogs:
Key Observations:
Fluorine vs. 4,4-Difluoro substitution (as in ethyl 4,4-difluoropiperidine-3-carboxylate HCl) may alter ring conformation and solubility .
Ester Group Influence :
- Methyl esters (e.g., target compound) generally exhibit higher metabolic lability compared to ethyl esters, which could impact drug half-life .
Biological Activity
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
This compound can be synthesized through various methods, often involving the fluorination of piperidine derivatives. The compound features a fluorine atom at the 3-position of the piperidine ring, which affects its pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
The mechanism of action for this compound involves its interaction with various biological targets. It has been shown to act as an antagonist for certain muscarinic receptors, particularly M5 receptors, which are implicated in various neurological processes.
- Receptor Binding : Studies indicate that compounds with a 3-fluoropiperidine core exhibit high potency in binding to M5 receptors, with IC50 values indicating effective antagonism (e.g., hM5 IC50 = 11.1 nM) .
- Calcium Mobilization Assays : These assays demonstrate the compound's ability to inhibit calcium mobilization in cells expressing M5 receptors, confirming its role as an antagonist .
Anticancer Activity
Recent research highlights the anticancer potential of methyl 3-fluoropiperidine derivatives. A study reported that compounds bearing this scaffold showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .
Table 1: Cytotoxicity Data for Methyl 3-Fluoropiperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | FaDu (hypopharyngeal) | 12.5 | |
| 2 | A431 (epidermoid carcinoma) | 15.0 | |
| 3 | BT-474 (breast cancer) | 10.0 |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been shown to modulate neurotransmitter release and may have implications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing methyl 3-fluoropiperidine-3-carboxylate hydrochloride, and how should they be applied?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly observing fluorine-proton coupling for the 3-fluoro substituent. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is critical for assessing purity . Mass spectrometry (MS) should validate molecular weight, while X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable. Cross-reference batch-specific certificates of analysis for validation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Implement OSHA-compliant personal protective equipment (PPE), including NIOSH-certified respirators for dust/aerosol prevention and nitrile gloves to avoid dermal exposure. Store at 2–8°C in a dry, ventilated environment to minimize degradation and hazardous gas formation (e.g., carbon oxides) . Conduct risk assessments for acute toxicity (H302, H315) and respiratory irritation (H335) using GHS guidelines .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability testing at temperatures (-20°C to 25°C) and humidity levels (40–80% RH) over 6–12 months. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis or oxidation byproducts. Include control batches stored in inert atmospheres (e.g., argon) to isolate environmental effects .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the piperidine ring’s 3-position, facilitating nucleophilic attacks. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., pseudo-first-order conditions). Employ density functional theory (DFT) calculations to model charge distribution and transition states .
Q. How can discrepancies in pharmacological activity data across studies be systematically addressed?
- Methodological Answer : Conduct meta-analyses to identify variables such as purity thresholds (<98% vs. ≥98%), solvent systems (polar vs. non-polar), and biological models (e.g., rat vs. human cell lines). Replicate experiments under standardized conditions, ensuring batch-to-batch consistency via certificates of analysis . Use multivariate regression to isolate confounding factors like residual solvents or stereoisomers .
Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets (e.g., receptors)?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding affinities (KD values) and isothermal titration calorimetry (ITC) for thermodynamic profiling. For in vivo studies, use radiolabeled analogs (e.g., ³H or ¹⁴C) to track distribution and metabolism in rodent models. Pair with cryo-electron microscopy (cryo-EM) for structural insights into target-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
